molecular formula C17H21NO2S2 B2778743 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097892-68-5

2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Cat. No. B2778743
M. Wt: 335.48
InChI Key: PHMAKDZKZYHZLB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a thiophene-based compound . Thiophene, a five-membered heterocyclic ring containing sulfur, plays a crucial role in medicinal chemistry and material science. It has been explored for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods used to obtain these compounds. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide suggests a complex structure. The presence of a benzyl group, a hydroxy group, and a thiophene moiety indicates its potential biological activity .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, its functional groups (benzyl, hydroxy, and thiophene) can participate in various transformations. These could include oxidation, reduction, and substitution reactions. Investigating its reactivity with different reagents would provide further insights .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in most organic solvents (alcohol, ether), insoluble in water .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structural features, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their crystal structures, showcasing folded conformations and intramolecular hydrogen bonding that stabilize their structures (S. Subasri et al., 2016). This type of analysis is crucial for understanding the chemical and physical properties of these compounds, which can be applied in the design of new materials and pharmaceuticals.

Pharmacological Characterization

Another area of application is the pharmacological characterization of related compounds, such as κ-opioid receptor antagonists, which exhibit potential for treating depression and addiction disorders (S. Grimwood et al., 2011). These studies highlight the therapeutic potential of sulfanyl acetamide derivatives in neuroscience and pharmacology.

Synthetic Methodologies

The development of efficient synthetic methodologies for benzodiazepine derivatives, including 2-alkylsulfanyl-3H-4,5-dihydro-1,3-benzodiazepin-4-ones, illustrates the compound's relevance in synthetic chemistry (S. Fukamachi et al., 2010). These methods are essential for producing novel compounds with potential applications in medicine and materials science.

Antimalarial Activity

Research on tebuquine and related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides has shown significant antimalarial activity, pointing towards the potential use of similar compounds in the development of new antimalarial drugs (L. M. Werbel et al., 1986). This research underscores the importance of such compounds in addressing global health challenges.

Future Directions

: Therapeutic importance of synthetic thiophene - BMC Chemistry : Recent strategies in the synthesis of thiophene derivatives - Springer : Synthesis of thiophene derivatives and their anti-microbial … - BMC Chemistry : 2-(Benzylsulfanyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}acetamide - ChemSpider

properties

IUPAC Name

2-benzylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-17(20,9-15-7-8-21-11-15)13-18-16(19)12-22-10-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMAKDZKZYHZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)CSCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

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